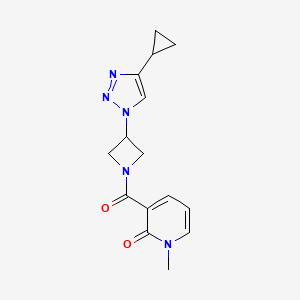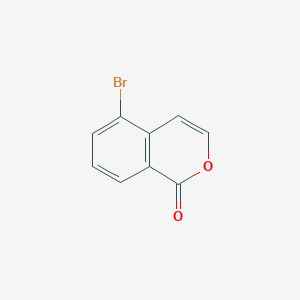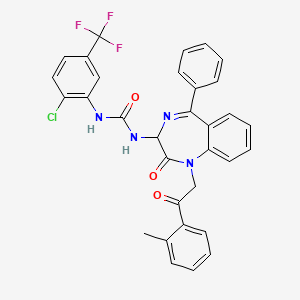
4-羟基-2-(2-氧代哌啶-3-基)异吲哚-1,3-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.
科学研究应用
4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione has a wide range of scientific research applications:
作用机制
Target of Action
A similar compound, 4-aminomethyl-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione, is known to be a functionalized cereblon ligand . Cereblon is a protein that serves as a substrate receptor for the E3 ubiquitin ligase complex .
Mode of Action
If it acts similarly to the related compound mentioned above, it may bind to cereblon and modulate its activity . This could lead to changes in protein degradation, impacting various cellular processes .
Biochemical Pathways
Modulation of cereblon activity can influence several pathways, including those involved in cell cycle regulation, apoptosis, and immune response .
Result of Action
Modulation of cereblon activity could potentially lead to changes in protein levels within the cell, impacting cellular functions and potentially exerting therapeutic effects .
生化分析
Biochemical Properties
The biochemical properties of 4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione are intriguing. It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . This makes it a valuable tool in the development of protein degrader libraries .
Cellular Effects
It is known that this compound has potential therapeutic applications, including the treatment of inflammatory diseases, autoimmune diseases, cancers, heart diseases, genetic diseases, allergic diseases, osteoporosis, and lupus .
Molecular Mechanism
The molecular mechanism of action of 4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione is complex and involves several biochemical interactions. It is believed to be useful in reducing levels or activity of tumor necrosis factor α in mammals
Temporal Effects in Laboratory Settings
It is known that this compound is stable at room temperature .
准备方法
The synthesis of 4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . One commonly employed approach involves the use of o-phthalic acids or anhydrides with amines in a solvent mixture of isopropanol and water at reflux, using silica-supported catalysts to obtain the final products with moderate to excellent yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反应分析
4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
相似化合物的比较
4-Hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione can be compared with other similar compounds such as:
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Pomalidomide: A derivative of thalidomide with enhanced anticancer activity.
Lenalidomide: Another thalidomide derivative with potent immunomodulatory effects.
属性
IUPAC Name |
4-hydroxy-2-(2-oxopiperidin-3-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c16-9-5-1-3-7-10(9)13(19)15(12(7)18)8-4-2-6-14-11(8)17/h1,3,5,8,16H,2,4,6H2,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQQNUSEXIFCQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)N2C(=O)C3=C(C2=O)C(=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 2-[2-[2-(4-ethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2359420.png)

![4-Chloro-5-fluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol](/img/structure/B2359422.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2359424.png)

![3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one](/img/structure/B2359427.png)
![(4-(6-(Cyclopentyloxy)nicotinoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2359428.png)
![2-[(2-aminophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2359430.png)
![methyl 2-[9-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2359434.png)
![3-Propan-2-yl-5-[[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2359436.png)

![N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]cyclopentanecarboxamide](/img/structure/B2359439.png)
![3-fluoro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide](/img/structure/B2359441.png)
